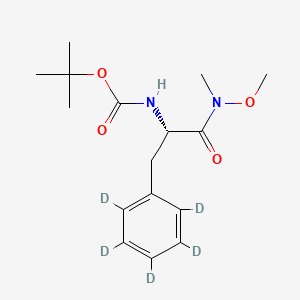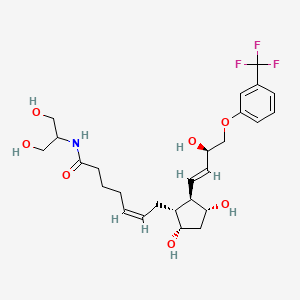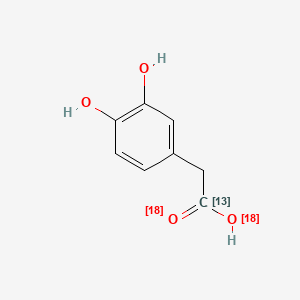
Gimeracil-13C3
Descripción general
Descripción
Gimeracil-13C3 is an antitumor agent and a potent inhibitor of dihydropyrimidine dehydrogenase (DPD) used as an adjunct to antineoplastic therapy . It is used to increase the systemic concentrations and therapeutic effectiveness of other antineoplastic agents .
Synthesis Analysis
A practical three-step synthetic approach to gimeracil in a 68% overall yield is described, using 2,4-dimethoxypyridine as the starting material with 3,5-dichloro-2,4-dimethoxypyridine and 3,5-dichloro-2,4-dihydroxypyridine as intermediates .Molecular Structure Analysis
The molecular formula of this compound is C2(13C)3H4ClNO2 . The molecular weight is 148.52 .Chemical Reactions Analysis
Gimeracil’s main role within Teysuno is to prevent the breakdown of Fluorouracil (5-FU), which helps to maintain high enough concentrations for sustained effect against cancer cells . It functions by reversibly blocking the enzyme dihydropyrimidine dehydrogenase (DPD), which is involved in the degradation of 5-FU .Physical and Chemical Properties Analysis
The molecular formula of this compound is C2(13C)3H4ClNO2 . The molecular weight is 148.52 .Aplicaciones Científicas De Investigación
Sensibilización a la Quimioterapia
Se ha encontrado que el Gimeracil sensibiliza los efectos letales de las células de los fármacos anticancerígenos como la camptotecina (CPT), 5-FU e hidroxiurea, convirtiéndolo en un valioso complemento en los tratamientos de quimioterapia .
Mejora del Tratamiento de Hipertermia
Los estudios han demostrado que el Gimeracil puede mejorar la efectividad de los tratamientos de hipertermia, que usan calor para dañar y matar células cancerosas mientras preservan los tejidos normales .
Estándares Farmacéuticos
Gimeracil-13C3 sirve como un estándar orgánico certificado para la calibración de instrumentos en aplicaciones de cromatografía de intercambio iónico (IC), que son cruciales para el análisis ambiental o de alimentos y el control de calidad .
Quimioterapia de Mantenimiento
El Gimeracil se usa en la quimioterapia de mantenimiento (MCT) después de la terapia de primera línea en cáncer gástrico avanzado (AGC), con el objetivo de mejorar los resultados del paciente y controlar la progresión de la enfermedad .
Inhibición de la Dihidropirimidina Deshidrogenasa
Como un potente inhibidor de la dihidropirimidina deshidrogenasa (DPD), this compound se utiliza en agentes antitumorales para aumentar la concentración y el efecto de los componentes activos dentro de los regímenes de quimioterapia .
Mecanismo De Acción
Target of Action
Gimeracil-13C3, also known as Gimeracil, primarily targets the enzyme dihydropyrimidine dehydrogenase (DPD) . DPD is involved in the degradation of pyrimidine, including the anticancer drug 5-fluorouracil (5-FU) . By inhibiting DPD, Gimeracil prevents the breakdown of 5-FU, thereby increasing its systemic concentrations and therapeutic effectiveness .
Mode of Action
Gimeracil functions by reversibly and selectively blocking DPD . This inhibition results in higher 5-FU levels and a prolonged half-life of the substance . The increased concentration of 5-FU allows for a sustained effect against cancer cells .
Biochemical Pathways
The primary biochemical pathway affected by Gimeracil is the metabolism of 5-FU . By inhibiting DPD, Gimeracil prevents the degradation of 5-FU, leading to increased concentrations of 5-FU in the body . This allows for a more potent and sustained anticancer effect .
Pharmacokinetics
The pharmacokinetics of Gimeracil involve its role in increasing the systemic concentrations and therapeutic effectiveness of other antineoplastic agents, particularly 5-FU . By inhibiting DPD, Gimeracil prevents the breakdown of 5-FU, allowing for higher concentrations of 5-FU to be achieved with a lower dose of tegafur . This also reduces the toxic side effects associated with higher doses of tegafur .
Result of Action
The result of Gimeracil’s action is an increased concentration and effect of 5-FU within chemotherapy regimens . This leads to a more potent and sustained anticancer effect . By mimicking a class of compounds called “pyrimidines” that are essential components of RNA and DNA, 5-FU is able to insert itself into strands of DNA and RNA, thereby halting the replication process necessary for continued cancer growth .
Action Environment
The action environment of this compound is primarily within the context of antineoplastic therapy, where it is used as an adjunct to increase the concentration and effect of the main active components within chemotherapy regimens
Safety and Hazards
Gimeracil is toxic and can cause moderate to severe irritation to the skin and eyes . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients . Personal protective equipment, including chemical-resistant rubber gloves and chemical safety goggles, should be used when handling Gimeracil .
Direcciones Futuras
Gimeracil is currently used as an adjunct to antineoplastic therapy . It is approved by the European Medicines Agency (EMA) and is available in combination with Oteracil and Tegafur within the commercially available product "Teysuno" . The main active ingredient in Teysuno is Tegafur, a pro-drug of Fluorouracil (5-FU), which is a cytotoxic anti-metabolite drug that acts on rapidly dividing cancer cells . Future research may focus on exploring other potential applications of Gimeracil in cancer treatment.
Análisis Bioquímico
Biochemical Properties
Gimeracil-13C3, like its unlabelled counterpart, plays a crucial role in biochemical reactions, particularly those involving 5-FU. It functions by reversibly and selectively blocking the enzyme dihydropyrimidine dehydrogenase (DPD), which is involved in the degradation of 5-FU . This inhibition allows for higher concentrations of 5-FU to be achieved, thereby enhancing its therapeutic effectiveness .
Cellular Effects
This compound exerts significant effects on various types of cells, particularly cancer cells. By inhibiting DPD and thus increasing the concentration of 5-FU, this compound enhances the cytotoxic effects of 5-FU on rapidly dividing cancer cells . It has been shown to enhance the cell-killing effects of other anticancer drugs as well .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the enzyme DPD. By reversibly blocking DPD, this compound prevents the breakdown of 5-FU, leading to increased concentrations of this antineoplastic agent . This allows for a more potent cytotoxic effect on cancer cells, as 5-FU is able to insert itself into strands of DNA and RNA, halting the replication process necessary for continued cancer growth .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. It is known that animal models play a crucial role in advancing biomedical research, especially in the field of gene therapy
Metabolic Pathways
This compound is involved in the metabolic pathway of 5-FU. By inhibiting DPD, it prevents the degradation of 5-FU, leading to increased concentrations of this compound . This can have significant effects on metabolic flux and metabolite levels, particularly those related to the metabolism of 5-FU.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of Gimeracil-13C3 involves the incorporation of three carbon-13 isotopes into the molecule. This can be achieved through the use of labeled starting materials and selective reactions that incorporate the isotopes into specific positions of the molecule.", "Starting Materials": [ "Uracil-13C2", "2,4-Dihydroxypyrimidine", "Ethyl chloroformate", "Triethylamine", "Benzene", "Methanol", "Potassium carbonate", "Methanesulfonic acid", "Sodium borohydride", "Acetic acid", "Hydrogen gas" ], "Reaction": [ "Step 1: Uracil-13C2 is reacted with 2,4-dihydroxypyrimidine in the presence of ethyl chloroformate and triethylamine to form 5-ethoxycarbonyl-2,4-dihydroxy-6-13C- pyrimidine.", "Step 2: The above product is then reacted with benzene in the presence of methanol and potassium carbonate to form 5-ethoxycarbonyl-2,4-dihydroxy-6-13C- pyrimidine-13C- benzene.", "Step 3: The product from step 2 is then treated with methanesulfonic acid to remove the ethyl ester group and form 5-carboxy-2,4-dihydroxy-6-13C- pyrimidine-13C- benzene.", "Step 4: Sodium borohydride reduction of the above product yields 5-carboxy-2,4-dihydroxy-6-13C- pyrimidine-13C- benzene-5-ol.", "Step 5: The above product is then acetylated with acetic anhydride and pyridine to yield 1-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-3-methylurea-13C3.", "Step 6: The final step involves the hydrogenation of the above product in the presence of a palladium/carbon catalyst to form Gimeracil-13C3." ] } | |
Número CAS |
1184979-29-0 |
Fórmula molecular |
C5H4ClNO2 |
Peso molecular |
148.519 |
Nombre IUPAC |
5-chloro-4-hydroxy-1H-pyridin-2-one |
InChI |
InChI=1S/C5H4ClNO2/c6-3-2-7-5(9)1-4(3)8/h1-2H,(H2,7,8,9)/i2+1,3+1,4+1 |
Clave InChI |
ZPLQIPFOCGIIHV-VWNJCJTFSA-N |
SMILES |
C1=C(C(=CNC1=O)Cl)O |
Sinónimos |
5-Chloro-4-hydroxy-2(1H)-pyridinone-13C3; 5-Chloro-2,4-dihydroxypyridine-13C3; 5-Chloro-4-hydroxy-2-pyridone-13C3; Gimestat-13C3; CDHP -13C3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane-d5](/img/structure/B563706.png)
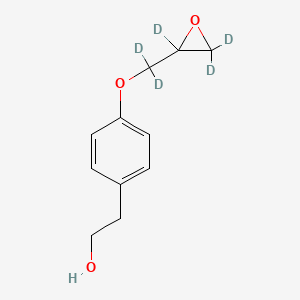
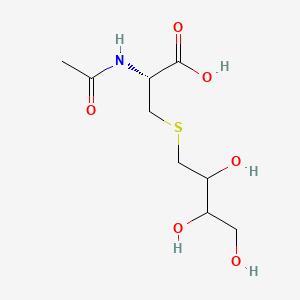
![(3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(benzyloxy)phenoxy]methyl]-1-methylpiperidine](/img/structure/B563713.png)
